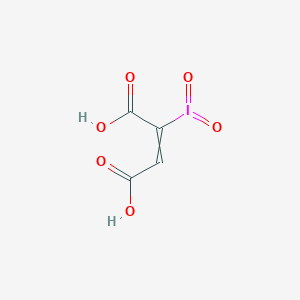

2-Iodylbut-2-enedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

185116-76-1 |

|---|---|

Molecular Formula |

C4H3IO6 |

Molecular Weight |

273.97 g/mol |

IUPAC Name |

2-iodylbut-2-enedioic acid |

InChI |

InChI=1S/C4H3IO6/c6-3(7)1-2(4(8)9)5(10)11/h1H,(H,6,7)(H,8,9) |

InChI Key |

HCBOJXUOQHHXNK-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=O)O)I(=O)=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2-Iodylbut-2-enedioic Acid

Disclaimer: 2-Iodylbut-2-enedioic acid (CAS Number 185116-76-1) is not a well-documented compound in the current scientific literature. Therefore, this technical guide presents a theoretical overview of its predicted chemical properties, synthesis, and reactivity. The information herein is extrapolated from the established chemistry of hypervalent iodine compounds, particularly iodyl-containing molecules, and substituted but-2-enedioic acids. All data and protocols should be considered hypothetical until experimentally verified.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, the following table includes predicted properties based on analogous compounds. For comparison, the properties of the related non-hypervalent compound, (2Z)-2-Iodobut-2-enedioic acid, are also listed.

| Property | Predicted Value for this compound | (2Z)-2-Iodobut-2-enedioic Acid | Rationale for Prediction / Notes |

| Molecular Formula | C₄H₃IO₆ | C₄H₃IO₄ | The iodyl group (-IO₂) contains two more oxygen atoms than the iodo group (-I). |

| Molecular Weight | 273.97 g/mol | 241.97 g/mol [1] | Calculated based on the molecular formula. |

| Physical State | Predicted to be a solid. | Solid | Hypervalent iodine compounds are typically solids. |

| Melting Point | Likely decomposes upon heating. | 192 °C[1] | Many iodyl compounds are known to be unstable at elevated temperatures and may decompose explosively.[2] |

| Solubility | Predicted to have poor solubility in common organic solvents, but may be soluble in highly polar solvents like DMSO or water with salt formation. | No data available. | Iodylbenzene, a related compound, has poor solubility in many organic solvents but dissolves in heated acetic acid.[2] The carboxylic acid groups would enhance water solubility, especially at basic pH. |

| Oxidizing Potential | Strong oxidizing agent. | Weak oxidizing agent. | The iodyl group is a powerful oxidant, characteristic of pentavalent iodine.[2] |

| Acidity (pKa) | Expected to be a stronger acid than but-2-enedioic acid. | No data available. | The strongly electron-withdrawing iodyl group would increase the acidity of the carboxylic acid protons. |

Theoretical Synthesis

The synthesis of this compound has not been reported. A plausible synthetic route would involve the oxidation of a suitable precursor, such as (2Z)-2-iodobut-2-enedioic acid. This approach is analogous to the preparation of other iodyl compounds, like 2-iodylbenzoic acid (IBX), from 2-iodobenzoic acid.[2]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Warning: Iodyl compounds can be explosive under certain conditions, particularly when heated or subjected to impact.[2] All experimental work should be conducted with extreme caution, behind a blast shield, and on a small scale.

-

Dissolution: Dissolve (2Z)-2-iodobut-2-enedioic acid in a minimal amount of a suitable solvent, such as water containing a stoichiometric amount of sodium hydroxide to form the disodium salt, which may improve solubility.

-

Oxidation: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent. A common reagent for this transformation is potassium bromate in the presence of sulfuric acid, a method used for the synthesis of IBX.[2] The reaction should be stirred vigorously and the temperature maintained below 5 °C.

-

Precipitation: Upon completion of the reaction (which can be monitored by TLC or LC-MS), the product, this compound, may precipitate from the solution. If not, carefully acidify the solution with a dilute acid (e.g., H₂SO₄) to induce precipitation.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting material or organic byproducts.

-

Drying: Dry the product carefully under vacuum at room temperature. Do not heat the compound to dryness , as this may lead to explosive decomposition.[2]

Predicted Reactivity and Signaling Pathways

The reactivity of this compound is expected to be dominated by the hypervalent iodyl group. Hypervalent iodine compounds are widely used as mild and selective oxidizing agents in organic synthesis.[3][4][5]

Oxidizing Properties

The iodyl group (-IO₂) is a powerful two-electron oxidant. The iodine atom in this group is in a +5 oxidation state and is readily reduced. It is anticipated that this compound could function similarly to other iodyl compounds like IBX or Dess-Martin periodinane (DMP), which are used for the oxidation of alcohols to aldehydes and ketones.[2]

Caption: General Oxidizing Action of an Iodyl Compound.

Reactivity of the Butenedioic Acid Backbone

The but-2-enedioic acid moiety also contributes to the overall reactivity.

-

Acidity: The two carboxylic acid groups can be deprotonated by bases to form carboxylate salts. This can be used to modulate the solubility of the compound.

-

Electrophilicity: The double bond is electron-deficient due to the presence of two carboxylic acid groups and the strongly electron-withdrawing iodyl group. It may be susceptible to nucleophilic attack, such as Michael addition, although the steric bulk of the iodyl group could influence this.

Potential Applications in Drug Development

Given the oxidizing nature of hypervalent iodine compounds, this compound could theoretically be investigated as:

-

A reagent in the synthesis of complex drug molecules.

-

A potential pro-drug, where the iodyl group is reduced in a specific biological environment to release a different active molecule. However, the toxicity of hypervalent iodine compounds would be a significant concern.

No specific signaling pathways involving this compound have been identified. Its primary mechanism of action in a biological context would likely be through non-specific oxidation of biological macromolecules, leading to cellular stress and toxicity.

Conclusion

This compound represents an intriguing, albeit uncharacterized, molecule at the intersection of dicarboxylic acid and hypervalent iodine chemistry. Based on the known properties of related compounds, it is predicted to be a solid, strong oxidizing agent that is thermally unstable. Its synthesis would likely proceed via the oxidation of 2-iodobut-2-enedioic acid, a process that must be approached with significant caution. The potential applications of this compound in organic synthesis are notable, though its utility in drug development would require extensive investigation into its efficacy and toxicological profile. This guide provides a foundational, theoretical framework that awaits experimental validation by the scientific community.

References

- 1. (2Z)-2-Iodobut-2-enedioic acid | 5029-68-5 | FAA02968 [biosynth.com]

- 2. Iodyl compounds as oxidants and other applications: Hypervalent organoiodine compounds (5): Discussion series on bromination/iodination reactions 33 – Chemia [chemia.manac-inc.co.jp]

- 3. Hypervalent Iodine Compounds in Organic Synthesis [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

Technical Guide: Physicochemical Properties, Synthesis, and Mechanism of Action of Iodopropynyl Butylcarbamate (IPBC)

Introduction

This technical guide provides an in-depth overview of Iodopropynyl Butylcarbamate (IPBC), a widely used biocide. While the initial query referenced the chemical formula C4H3IO4, extensive database searches did not yield a recognized compound with this composition. The data presented herein pertains to the commercially significant and structurally related compound, 3-Iodo-2-propynyl N-butylcarbamate, commonly known as IPBC, which has the chemical formula C8H12INO2.[1] This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and applications of this potent antimicrobial agent.

Physicochemical Data

A summary of the key quantitative properties of Iodopropynyl Butylcarbamate is presented in Table 1. This data is essential for understanding its behavior in various formulations and environmental conditions.

| Property | Value |

| Molecular Formula | C8H12INO2 |

| Molar Mass | 281.093 g·mol−1[1] |

| Appearance | White, crystalline powder[1] |

| Density | 1.575 g/mL[1] |

| Melting Point | 66 °C[1] |

| Solubility in water | 156 mg/L[1] |

Table 1: Physicochemical properties of Iodopropynyl Butylcarbamate (IPBC).

Experimental Protocols

Synthesis of Iodopropynyl Butylcarbamate (IPBC)

The synthesis of high-purity IPBC can be achieved through the iodination of propynyl butylcarbamate. The following protocol is based on established patent literature, which describes a method that minimizes the formation of di- and tri-iodinated isomers.[2][3]

Materials:

-

Propynyl butylcarbamate

-

Sodium hydroxide (50% aqueous solution)[3]

-

Organic acid (for pH adjustment)[4]

-

Sodium bisulfite (for pH adjustment)[4]

-

Deionized water

Procedure:

-

Reaction Setup: A reaction vessel is charged with an aqueous solution of a nonionic surfactant. The concentration of the surfactant should be approximately 15 to 20 weight percent relative to the propynyl butylcarbamate charge.[4]

-

Cooling: The surfactant solution is cooled to a temperature range of 0 to 8°C.[4]

-

Addition of Reactants: While maintaining the temperature between 0-8°C, propynyl butylcarbamate is added to the cooled surfactant solution with stirring. Subsequently, a 50% aqueous solution of sodium hydroxide and a solution of sodium iodide dissolved in water are added.[3] The reaction is carried out at a pH greater than 7.[2][4]

-

In-situ Iodination: The iodide+ ion is generated in-situ through the oxidation of the iodide salt.[2][4] This controlled generation of the reactive iodine species is crucial for minimizing the formation of impurities.

-

pH Adjustments: The pH of the reaction mass is first made slightly acidic with an organic acid and then adjusted to approximately 6.6, potentially using sodium bisulfite.[4]

-

Temperature Ramping: The temperature of the reaction mixture is gradually increased to a temperature below 59°C. Following this, the temperature is ramped down to 25 to 30°C.[4]

-

Isolation and Purification: The reaction mass is further cooled to room temperature with agitation. The resulting solid product is filtered, washed with water, and dried to a constant weight at a temperature ranging from 25 to 45°C.[2][4]

Mechanism of Action

Iodopropynyl Butylcarbamate is a broad-spectrum fungicide and biocide.[1][5] Its primary mechanism of action involves the disruption of essential cellular processes in microorganisms.[5][6]

The key molecular interactions of IPBC include:

-

Enzyme Inhibition: IPBC is known to react with sulfhydryl groups (-SH) present in the amino acid cysteine within proteins and enzymes.[6] This interaction can lead to the inactivation of enzymes that are vital for cellular respiration and other metabolic pathways necessary for microbial survival.[6]

-

Alteration of Cell Membrane Permeability: The Fungicide Resistance Action Committee (FRAC) classifies IPBC in Group 28, which includes compounds that act by altering cell membrane permeability.[1]

-

Cholinesterase Inhibition: As a carbamate, IPBC can also act as a cholinesterase or acetylcholinesterase (AChE) inhibitor. It forms an unstable complex with these enzymes by carbamoylating their active sites, leading to reversible inhibition.[7]

The presence of the iodopropynyl group is believed to be the active moiety responsible for targeting microbial enzymes and cell membranes, ultimately leading to cell death.[6] This multifaceted mechanism of action makes IPBC effective against a wide range of fungi, molds, and bacteria.[1][6]

Visualizations

References

- 1. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]

- 2. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 3. Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structure of 2-Iodylbut-2-enedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure, synthesis, and characterization of the novel compound, 2-Iodylbut-2-enedioic acid. Due to the limited availability of direct experimental data, this document presents a theoretical elucidation based on established principles of hypervalent iodine chemistry. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar unsaturated organo-iodyl compounds. This guide outlines a plausible synthetic pathway, predicted spectroscopic data, and key structural features, offering a roadmap for future experimental investigation.

Proposed Structure and Physicochemical Properties

This compound is a derivative of but-2-enedioic acid (maleic or fumaric acid) where a hydrogen atom at the C2 position is substituted by an iodyl functional group (-IO₂). The presence of the electron-withdrawing iodyl group and two carboxylic acid moieties is expected to confer unique electronic and chemical properties to the molecule.

Based on related compounds, the stereochemistry of the double bond (Z or E) would significantly influence the compound's properties. For the purpose of this guide, we will consider the (Z)-isomer, analogous to maleic acid, which may exhibit intramolecular hydrogen bonding.

Table 1: Predicted Physicochemical Properties of (2Z)-2-Iodylbut-2-enedioic acid

| Property | Predicted Value |

| Molecular Formula | C₄H₃IO₆ |

| Molecular Weight | 289.97 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | > 200 °C (with decomposition) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water and alcohols. |

| pKa₁ | ~1.5 - 2.5 |

| pKa₂ | ~3.5 - 4.5 |

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step process starting from (2Z)-2-Iodobut-2-enedioic acid. This precursor, while not extensively studied, can be conceptually derived from but-2-ynedioic acid. The subsequent oxidation of the iodo-group to the iodyl-group is a key transformation in hypervalent iodine chemistry.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of (2Z)-2-Iodobut-2-enedioic acid

This protocol is a hypothetical adaptation based on known hydrohalogenation reactions of alkynes.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve but-2-ynedioic acid (1 equivalent) in a suitable organic solvent (e.g., glacial acetic acid).

-

Addition of Reagent: Slowly add a solution of hydriodic acid (HI, 1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate and can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Protocol: Oxidation to this compound

This protocol is based on established methods for the oxidation of organoiodine compounds to their hypervalent states.

-

Reaction Setup: In a 250 mL round-bottom flask, suspend (2Z)-2-Iodobut-2-enedioic acid (1 equivalent) in a mixture of acetonitrile and water.

-

Oxidizing Agent: To this suspension, add a solution of sodium periodate (NaIO₄, 2.2 equivalents) portion-wise over 30 minutes, while maintaining the temperature at 0-5 °C using an ice bath.

-

Catalyst: Add a catalytic amount of a suitable phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.

-

Isolation and Purification: After the reaction is complete, quench the excess oxidant with a saturated solution of sodium thiosulfate. Acidify the mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Structural Elucidation: Predicted Spectroscopic Data

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for (2Z)-2-Iodylbut-2-enedioic acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.0 - 7.5 | s | - | =C-H |

| 10.0 - 13.0 | br s | - | -COOH | |

| ¹³C | ~110 - 120 | - | - | C -IO₂ |

| ~135 - 145 | - | - | =C -H | |

| ~165 - 170 | - | - | C =O (adjacent to C-IO₂) | |

| ~168 - 173 | - | - | C =O (adjacent to C-H) |

-

¹H NMR: A single olefinic proton is expected to appear as a singlet in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the double bond and the adjacent carboxylic acid group. The acidic protons of the carboxyl groups would appear as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The carbon atom attached to the hypervalent iodine (ipso-carbon) is predicted to have a characteristic chemical shift in the range of 110-120 ppm. This is a key indicator for the presence of the iodyl group. The other olefinic carbon and the two carbonyl carbons are also expected at distinct chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for (2Z)-2-Iodylbut-2-enedioic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1720 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1640 - 1620 | Medium | C=C stretch |

| 780 - 740 | Strong | I=O stretch (asymmetric) |

| 730 - 690 | Strong | I=O stretch (symmetric) |

| 1300 - 1200 | Medium | C-O stretch |

| 950 - 900 | Broad, Medium | O-H bend (out-of-plane) |

The IR spectrum is expected to be dominated by a very broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid. Crucially, strong absorption bands in the 800-700 cm⁻¹ region are predicted for the symmetric and asymmetric stretching vibrations of the I=O bonds in the iodyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

-

Predicted HRMS (ESI-): m/z calculated for C₄H₂IO₆⁻ [M-H]⁻: 288.8902, found: [Predicted Value].

Due to the relatively weak C-I bond and the oxidizing nature of the iodyl group, significant fragmentation is expected in the mass spectrum.

Logical Relationships in Structural Elucidation

The process of elucidating the structure of this compound follows a logical workflow, starting from the proposed synthesis and culminating in the interpretation of spectroscopic data.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion and Future Directions

This technical guide has presented a theoretical framework for the structure elucidation of the novel compound, this compound. The proposed synthetic route and predicted spectroscopic data provide a solid starting point for experimental validation. Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure and stereochemistry. Elucidating the reactivity and potential biological activity of this hypervalent iodine-containing dicarboxylic acid could open new avenues in synthetic chemistry and drug development. The strong oxidizing nature of the iodyl group, combined with the functionality of a butenedioic acid, suggests potential applications as a specialized oxidizing agent or as a building block for more complex molecules.

An In-depth Technical Guide on the Spectroscopic Data for 2-Iodylbut-2-enedioic acid

Introduction

2-Iodylbut-2-enedioic acid is a hypervalent iodine-containing organic compound. Hypervalent iodine reagents have gained significant interest in organic synthesis as versatile and environmentally benign oxidizing agents. The presence of the iodyl group (-IO2) on the but-2-enedioic acid backbone suggests potential for unique reactivity and applications in materials science and drug development. This guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics and a hypothetical protocol for the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound. These predictions are derived from the analysis of the known precursor, (2Z)-2-iodobut-2-enedioic acid, and the general spectroscopic features of maleic acid and other organic iodyl compounds.

2.1. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid groups and the iodyl functionality.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1640-1620 | Medium | C=C stretch (Alkene) |

| 1440-1400 | Medium | O-H bend (in-plane) |

| 1300-1200 | Medium | C-O stretch |

| 940-900 | Broad, Medium | O-H bend (out-of-plane) |

| 800-750 | Strong | I=O stretch (Iodyl group) |

| 700-650 | Medium | I=O stretch (Iodyl group) |

2.2. Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra are predicted for the cis-isomer, assuming the stereochemistry of the precursor is retained.

2.2.1. Predicted 1H NMR Data

The proton NMR spectrum is expected to be simple, showing a single resonance for the vinylic proton and a broad signal for the acidic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.5-6.8 | Singlet | 1H | =C-H |

| 11-13 | Broad Singlet | 2H | -COOH |

2.2.2. Predicted 13C NMR Data

The carbon NMR spectrum will be informative for the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| 165-170 | C =O (Carboxylic acid adjacent to C-I) |

| 164-168 | C =O (Carboxylic acid adjacent to C-H) |

| 135-140 | =C -H |

| 110-115 | =C -IO2 |

2.3. Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 273.9 | [M]+ (Molecular ion) |

| 255.9 | [M - H2O]+ |

| 228.9 | [M - COOH]+ |

| 126.9 | [I]+ |

| 45.0 | [COOH]+ |

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis and characterization of this compound.

3.1. Synthesis of this compound

This proposed synthesis involves the oxidation of (2Z)-2-iodobut-2-enedioic acid.

-

Precursor: (2Z)-2-Iodobut-2-enedioic acid (CAS: 5029-68-5)[1].

-

Oxidizing Agent: A common method for preparing iodylarenes is the oxidation of iodoarenes with an oxidizing agent such as sodium hypochlorite or peroxy acids. A similar approach is proposed here.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (2Z)-2-iodobut-2-enedioic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (NaOCl, ~12%, 2.5 eq) dropwise to the stirred solution. The pH of the reaction mixture should be monitored and maintained in the neutral to slightly basic range by the addition of a buffer if necessary.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

3.2. Characterization

The synthesized product would be characterized by the spectroscopic methods detailed in Section 2.

-

IR Spectroscopy: The IR spectrum would be recorded using a KBr pellet or as a mull on an FTIR spectrometer.

-

NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer using a deuterated solvent such as DMSO-d6 or D2O. For maleic acid in DMSO-d6, the olefinic protons appear as a singlet between 6.2 ppm and 6.4 ppm[2][3].

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

3.3. Safety Precautions

-

Organic iodyl compounds are high-energy materials and can be explosive under certain conditions, such as upon impact or heating[4]. Handle with extreme care.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6][7].

-

Perform all manipulations in a well-ventilated fume hood[8].

-

Avoid heating the solid product.

-

Dispose of all chemical waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. (2Z)-2-Iodobut-2-enedioic acid | 5029-68-5 | FAA02968 [biosynth.com]

- 2. bipm.org [bipm.org]

- 3. NMR blog - Carbon-13 Satellites and Molecule Symmetry in Maleic Acid — Nanalysis [nanalysis.com]

- 4. rsc.org [rsc.org]

- 5. csub.edu [csub.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 8. science.cleapss.org.uk [science.cleapss.org.uk]

The Reactivity of Butenedioic Acids with Iodine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the reactivity of butenedioic acids, namely maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid), with iodine and various iodinating agents. For researchers, scientists, and professionals in drug development, understanding these reactions is crucial for the synthesis of potentially bioactive molecules. This document consolidates available information on the primary reaction pathways, including electrophilic addition and related cyclization reactions. It details the expected products, reaction mechanisms, and provides hypothetical experimental protocols based on established chemical principles. Due to a notable lack of literature on stable, vinylic iodinated butenedioic acids, this guide focuses on the well-documented addition reactions that lead to saturated diiodo derivatives.

Introduction: The Chemistry of Butenedioic Acids

Butenedioic acids, existing as the cis-isomer (maleic acid) and trans-isomer (fumaric acid), are fundamental building blocks in organic synthesis. Their carbon-carbon double bond and two carboxylic acid functionalities offer multiple sites for chemical modification, making them versatile precursors for a wide range of molecular architectures. Halogenation of these acids is a key transformation, and while reactions with chlorine and bromine are well-documented, the reactivity with iodine presents a unique profile. This guide specifically addresses the outcomes of reacting butenedioic acids and their derivatives with electrophilic iodine sources.

Core Reactivity Pathway: Electrophilic Addition of Iodine

The primary mode of reaction between the electron-rich double bond of butenedioic acids and electrophilic iodine is electrophilic addition. This reaction proceeds via a cyclic iodonium ion intermediate, which is subsequently attacked by a nucleophile. In the absence of other nucleophiles, the iodide ion (I⁻) acts as the nucleophile, leading to a diiodo-substituted saturated dicarboxylic acid.

The stereochemistry of the starting butenedioic acid dictates the stereochemistry of the resulting diiodosuccinic acid product.

-

Reaction with Fumaric Acid (anti-addition): The anti-addition of iodine to the trans double bond of fumaric acid is expected to yield meso-2,3-diiodosuccinic acid.

-

Reaction with Maleic Acid (anti-addition): The anti-addition of iodine to the cis double bond of maleic acid is expected to produce a racemic mixture of (2R,3S)- and (2S,3R)-2,3-diiodosuccinic acid.

It is important to note that the addition of iodine to a double bond can be a reversible process, in contrast to the more exothermic reactions with chlorine and bromine.

Diagram of Electrophilic Addition Pathway

Caption: Stereospecific electrophilic addition of iodine to fumaric and maleic acid.

Synthesis and Characterization of Addition Products

While direct synthesis of vinylic iodinated butenedioic acids is not well-documented, the synthesis of 2,3-diiodosuccinic acid via enzymatic iodination of butenedioic acid esters has been reported. This process involves the addition of iodine across the double bond.

Table 1: Products of Butenedioic Acid Iodination

| Starting Material | Reagents | Product | Stereochemistry |

| Diethyl Fumarate | Horseradish Peroxidase, H₂O₂, KI | Diethyl 2,3-diiodosuccinate | meso |

| Diethyl Maleate | Horseradish Peroxidase, H₂O₂, KI | Diethyl 2,3-diiodosuccinate | Racemic |

Experimental Protocol: Enzymatic Synthesis of Diethyl meso-2,3-Diiodosuccinate

This protocol is based on analogous enzymatic halogenation reactions.

-

Preparation of Reaction Mixture: In a 100 mL flask, dissolve 1.72 g (10 mmol) of diethyl fumarate in 50 mL of a phosphate buffer solution (0.1 M, pH 6.5).

-

Addition of Reagents: To the stirred solution, add 2.49 g (15 mmol) of potassium iodide (KI) and 1 mg of horseradish peroxidase.

-

Initiation of Reaction: Slowly add 1.70 g (15 mmol) of 30% hydrogen peroxide (H₂O₂) dropwise over a period of 30 minutes at room temperature. The H₂O₂ acts as the oxidizing agent to generate the electrophilic iodine species in situ.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Work-up: After the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield diethyl meso-2,3-diiodosuccinate.

Diagram of Experimental Workflow

Caption: Workflow for the enzymatic synthesis of diethyl meso-2,3-diiodosuccinate.

Related Reactivity: Iodolactonization

Iodolactonization is an intramolecular cyclization reaction that occurs when an unsaturated carboxylic acid is treated with an electrophilic iodine source. While butenedioic acid itself is not a suitable substrate for direct iodolactonization due to its structure, derivatives with appropriate chain lengths can undergo this transformation. This reaction is a powerful method for synthesizing lactones, which are prevalent motifs in biologically active molecules.

The reaction is initiated by the formation of an iodonium ion, which is then intramolecularly attacked by the carboxylate group.

Diagram of Iodolactonization Principle

Caption: Generalized mechanism of iodolactonization.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in the resulting diiodosuccinic acid derivatives is the weakest of the carbon-halogen bonds, making it susceptible to further transformations. This inherent reactivity can be exploited in subsequent synthetic steps.

-

Reduction (Dehalogenation): The C-I bond can be cleaved reductively using reagents like tributyltin hydride (Bu₃SnH) or zinc dust to yield the parent saturated succinic acid derivative.

-

Elimination: Treatment with a base can induce the elimination of HI or I₂, potentially regenerating a double bond, though this may not be a controlled or high-yielding process.

-

Nucleophilic Substitution: While challenging on a saturated carbon adjacent to a carbonyl group, under certain conditions, the iodide can be displaced by other nucleophiles.

Applications in Drug Development and Medicinal Chemistry

Halogenated compounds often exhibit enhanced biological activity due to altered lipophilicity, metabolic stability, and binding interactions. Although specific iodinated butenedioic acids have not been prominently featured as drug candidates, the principles of their synthesis are relevant. The diiodosuccinic acid products could serve as intermediates for further elaboration into more complex molecules. The introduction of iodine also opens up the possibility of radio-labeling with isotopes like ¹²³I, ¹²⁴I, or ¹²⁵I for use in diagnostic imaging or radiotherapy research.

Conclusion and Future Outlook

The reactivity of butenedioic acids with iodine is primarily characterized by the electrophilic addition across the carbon-carbon double bond, leading to saturated 2,3-diiodosuccinic acid derivatives with predictable stereochemistry. There is a conspicuous absence of research on the synthesis and isolation of stable vinylic iodinated butenedioic acids, suggesting they may be synthetically challenging or unstable. The resulting diiodo products, however, are valuable intermediates due to the reactivity of the C-I bonds. Future research could explore the biological activities of these diiodo derivatives and investigate novel catalytic methods for their synthesis. Further studies are required to determine if stable mono- or di-iodinated butenedioic acids can be synthesized and what their chemical and biological properties might be.

A Technical Guide to the Synthesis of Novel Iodyl Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel iodyl (I(V)) organic compounds. Iodylarenes are hypervalent iodine compounds that have garnered significant interest as powerful and selective oxidizing agents in modern organic synthesis. Their unique reactivity and often environmentally benign nature make them attractive alternatives to heavy-metal-based oxidants. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the preparation of these valuable reagents.

Introduction to Iodyl Compounds

Hypervalent iodine compounds are main-group element derivatives where the iodine atom exceeds the standard octet of electrons in its valence shell. Iodyl compounds, specifically λ⁵-iodanes, feature an iodine atom in the +5 oxidation state. The general structure of an iodylarene is ArIO₂, where 'Ar' represents an aryl group. These compounds are typically crystalline solids and have found widespread application in a variety of oxidative transformations.

A pivotal member of this class is 2-iodylbenzoic acid (IBX), which, despite its limited solubility in common organic solvents, is a highly effective and selective oxidant for the conversion of alcohols to aldehydes and ketones. The development of more soluble and tailored iodylarenes remains an active area of research.

Synthetic Methodologies for Iodylarenes

The primary route to iodylarenes involves the oxidation of the corresponding iodoarenes (ArI). Several powerful oxidizing agents have been employed for this transformation, each with its own advantages and substrate scope.

Oxidation with Sodium Periodate (NaIO₄)

Sodium periodate is a robust and effective oxidant for the preparation of a wide range of iodylarenes. The reaction is typically carried out in an aqueous medium, often with co-solvents to aid solubility, and requires heating to drive the reaction to completion.

Oxidation with Oxone®

Oxone®, a stable and easily handled triple salt containing potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), has emerged as a mild and efficient reagent for the synthesis of iodylarenes.[1][2] This method often proceeds at room temperature and offers a greener alternative to some traditional oxidants.[1][2]

Synthesis of 2-Iodoxybenzoic Acid (IBX)

Due to its significance in organic synthesis, the preparation of IBX has been extensively studied. A common and effective method involves the oxidation of 2-iodobenzoic acid with Oxone® in an aqueous solution.[3]

Quantitative Data on Iodylarene Synthesis

The efficiency of iodylarene synthesis is highly dependent on the chosen oxidant and the electronic properties of the starting iodoarene. The following tables summarize representative yields for the synthesis of various iodylarenes using sodium periodate and Oxone®.

Table 1: Synthesis of Iodylarenes using Sodium Periodate [4]

| Iodoarene (ArI) | Reaction Time (h) | Crude Yield (%) | Purity (%) |

| Iodobenzene | 8 | 91 | 98 |

| 4-Iodotoluene | 8 | 89 | 99 |

| 4-Iodoanisole | 12 | 78 | 98 |

| 4-Iodochlorobenzene | 10 | 85 | 99 |

| 4-Iodonitrobenzene | 16 | 65 | 98 |

| 2-Iodobenzoic acid | 12 | 71 | 99 |

| 4-Iodobenzoic acid | 12 | 88 | 99 |

Table 2: Synthesis of Iodylarenes using Oxone® [1]

| Iodoarene (ArI) | Reaction Time (h) | Yield (%) |

| Iodobenzene | 3 | 95 |

| 4-Iodotoluene | 3 | 96 |

| 4-Iodoanisole | 6 | 85 |

| 4-Iodochlorobenzene | 3 | 92 |

| 4-Iodonitrobenzene | 6 | 88 |

| 1,2-Diiodobenzene | 24 | 75 |

Experimental Protocols

General Procedure for the Synthesis of Iodylarenes using Sodium Periodate[4]

-

Suspend sodium periodate (NaIO₄, 4.70 g, 22 mmol, 10% excess) in water (20 mL).

-

Add the corresponding iodoarene (10 mmol) to the stirred suspension. For volatile iodoarenes, add 0.1-0.3 mL of toluene.

-

Vigorously stir the mixture and reflux for the time indicated in Table 1.

-

Cool the reaction mixture by adding ice water (50 mL) with stirring.

-

Collect the precipitated iodylarene by filtration.

-

Wash the solid with cold water (2 x 10 mL) and then with a small amount of acetone.

-

Air-dry the product in the dark.

General Procedure for the Synthesis of Iodylarenes using Oxone®[1]

-

To a solution of the iodoarene (1 mmol) in acetonitrile (5 mL), add a solution of Oxone® (2.2 mmol) in water (5 mL).

-

Stir the resulting mixture vigorously at room temperature for the time indicated in Table 2.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, add water (10 mL) to the reaction mixture.

-

Collect the precipitated iodylarene by filtration.

-

Wash the solid with water and then with diethyl ether.

-

Dry the product under vacuum.

Synthesis of 2-Iodoxybenzoic Acid (IBX) using Oxone®[3][5]

-

Add 2-iodobenzoic acid (50.0 g, 0.20 mol) in one portion to an aqueous solution (650 mL) of Oxone® (181.0 g, 0.29 mol, 1.3 equiv).[5]

-

Heat the reaction mixture to 70-73 °C and maintain for 3 hours.[5]

-

Cool the mixture to 5 °C and continue stirring for 1.5 hours.[5]

-

Collect the white precipitate by filtration.

-

Wash the filter cake with water and then with acetone.

-

Dry the product at room temperature for 16 hours to yield IBX (44.8-45.7 g, 79-81% yield, >95% purity).[5]

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the synthesis of iodyl organic compounds.

Caption: General oxidation of an iodoarene to an iodylarene.

Caption: Step-by-step workflow for the synthesis of IBX.

Caption: Relationship between different classes of hypervalent iodine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.umn.edu [experts.umn.edu]

- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

A Theoretical and Computational Investigation of 2-Iodylbut-2-enedioic Acid: A Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 2-Iodylbut-2-enedioic acid. In the absence of direct experimental and theoretical literature on this specific molecule, this document outlines a robust computational methodology for characterizing its structural, electronic, and spectroscopic properties. The protocols detailed herein are based on established quantum chemical methods and are intended to serve as a roadmap for future in-silico research. All presented quantitative data are hypothetical and for illustrative purposes to demonstrate the application of these methods.

Introduction

This compound is an intriguing, though currently understudied, organic molecule. Its structure, featuring a hypervalent iodine group (the iodyl group, -IO₂) attached to a butenedioic acid backbone, suggests a unique combination of reactivity and functionality. The presence of the electron-withdrawing iodyl group on an unsaturated dicarboxylic acid framework is expected to significantly influence the molecule's electronic properties, acidity, and potential as a synthon in organic chemistry or as a bioactive agent.

Given the challenges and costs associated with synthesizing and experimentally characterizing novel compounds, theoretical and computational chemistry offer a powerful and predictive first approach.[1][2][3][4][5] This whitepaper outlines a comprehensive in-silico workflow for the detailed characterization of this compound.

Theoretical Methodology

A multi-step computational approach is proposed to build a thorough understanding of this compound. This involves geometry optimization, conformational analysis, electronic property calculation, and spectroscopic prediction.

Computational Workflow

The logical flow of the theoretical investigation is depicted in the diagram below. This workflow ensures a systematic progression from the basic structural definition to the prediction of complex properties.

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculation

-

Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Quantum Mechanical Optimization: The lowest energy conformer is then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a triple-zeta basis set that includes polarization functions, such as 6-311G(d,p).[3][5] For the iodine atom, a basis set with effective core potentials (ECPs), like LANL2DZ, is recommended to account for relativistic effects.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and data for predicting the infrared (IR) spectrum.

Protocol 2: Electronic Property and Spectroscopic Analysis

-

High-Accuracy Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the B3LYP-optimized geometry using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Electrostatic Potential Mapping: The electrostatic potential (ESP) is calculated and mapped onto the electron density surface to visualize regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

-

NMR Spectroscopy Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311+G(2d,p)). Tetramethylsilane (TMS) is used as a reference standard for calculating chemical shifts.

Predicted Molecular Properties (Hypothetical Data)

The following tables present hypothetical quantitative data that could be expected from the computational protocols described above.

Structural Parameters

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=C | 1.34 Å |

| C-C | 1.49 Å | |

| C-I | 2.10 Å | |

| I=O | 1.80 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| Bond Angles | C=C-I | 121.5° |

| C=C-C | 123.0° | |

| O=I=O | 105.0° | |

| C-I=O | 109.5° | |

| Dihedral Angle | I-C=C-C | 180.0° (trans) |

Electronic and Spectroscopic Data

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| Electronic Energy | |

| DFT (B3LYP) Energy | -850.123 Hartree |

| ZPVE Corrected Energy | -850.050 Hartree |

| Molecular Orbitals | |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Spectroscopy | |

| Key IR Frequencies | 1750 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch), 850 cm⁻¹ (I=O stretch) |

| ¹³C NMR Chemical Shifts | 168 ppm (COOH), 140 ppm (=C-I), 135 ppm (=CH) |

| ¹H NMR Chemical Shift | 7.2 ppm (=CH) |

Signaling Pathway and Reactivity Insights

While "signaling pathways" are typically associated with biological systems, we can conceptualize a logical relationship diagram for the potential reactivity of this compound based on its computed properties.

Figure 2: Logical relationships of potential reactivity pathways for this compound.

This diagram illustrates how the computed electronic properties (HOMO/LUMO energies and ESP) can be used to predict the molecule's reactivity. The low-lying LUMO suggests susceptibility to nucleophilic attack, particularly at the double bond in a Michael-type addition. The negative electrostatic potential on the oxygen atoms of the carboxyl and iodyl groups indicates their potential to act as Lewis bases or sites for deprotonation.

Conclusion and Future Directions

This whitepaper has presented a comprehensive theoretical framework for the investigation of this compound. While the presented data is hypothetical, the outlined computational protocols provide a clear and robust methodology for future in-silico studies. Such studies would be invaluable for elucidating the fundamental properties of this novel compound and could guide synthetic efforts and experimental characterization.

Future theoretical work could expand upon this framework to include:

-

Reaction mechanism studies: Investigating the transition states and energy barriers for proposed reactions.

-

Molecular dynamics simulations: To understand the behavior of the molecule in different solvent environments and its interactions with biological macromolecules.

-

QSPR/QSAR modeling: To predict the properties and potential bioactivity of related derivatives.

The application of these computational methods will undoubtedly accelerate the exploration of this compound and its potential applications in materials science and drug development.

References

- 1. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Even-tempered atomic orbitals in quantum chemical ab initio calculations PDF [en.zlibrary.to]

- 5. scispace.com [scispace.com]

Methodological & Application

"applications of 2-Iodylbut-2-enedioic acid in materials science"

Topic: Applications of 2-Iodylbut-2-enedioic acid in Materials Science

Response:

Following a comprehensive search for "this compound" and its potential derivatives for applications in materials science, it has been determined that there is no currently available scientific literature or data to support the creation of detailed Application Notes and Protocols as requested.

Searches for this specific compound, as well as for plausible alternatives such as "2-iodobut-2-enedioic acid," "2-iodomaleic acid," and "2-iodofumaric acid" in the context of polymer synthesis and materials science, did not yield any specific applications, experimental protocols, or quantitative data. The information available is limited to listings by chemical suppliers, which provide basic molecular information but no details on its use in research or industry.

The term "iodyl" suggests a hypervalent iodine compound, which are typically powerful oxidizing agents. While such compounds have applications in organic synthesis, their use as monomers or precursors in materials science is not documented in available resources.

Due to the absence of published research on the synthesis, characterization, and application of materials derived from this compound, it is not possible to provide the requested:

-

Detailed Application Notes and Protocols: There are no established uses to detail.

-

Quantitative Data Presentation: No experimental data has been published from which to create comparative tables.

-

Experimental Protocols: Methodologies for its use in materials science have not been described.

-

Diagrams of Signaling Pathways or Experimental Workflows: Without established processes, no workflows or relationships can be visualized.

Therefore, this request cannot be fulfilled at this time due to the lack of available information on the specified topic. Should research on this compound and its applications in materials science be published in the future, this topic could be revisited.

Application Notes and Protocols for the Derivatization of 2-Iodylbut-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and subsequent derivatization of the novel hypervalent iodine compound, 2-iodylbut-2-enedioic acid. As this compound is not found in existing literature, a reliable synthetic protocol from its commercially available precursor, (2Z)-2-iodobut-2-enedioic acid, is proposed. The protocols outlined herein describe key derivatization strategies targeting both the hypervalent iodine moiety and the but-2-enedioic acid backbone, including esterification, amidation, and Michael addition. These reactions open avenues for creating a diverse library of novel molecules with potential applications in organic synthesis and drug development. All quantitative data from analogous reactions are summarized for comparative analysis, and experimental workflows are visually represented.

Introduction to this compound

Hypervalent iodine compounds, particularly λ5-iodanes (iodyl compounds), are of significant interest in organic synthesis due to their unique reactivity as oxidizing agents and their ability to participate in group transfer reactions. This compound is a hypothetical molecule that combines the functionalities of a hypervalent iodine center with a butenedioic acid scaffold. This unique combination suggests its potential as a versatile building block. The iodyl group can act as an oxidizing agent, while the dicarboxylic acid and the carbon-carbon double bond offer multiple points for functionalization.

Synthesis of this compound

The proposed synthesis of this compound involves the oxidation of the commercially available (2Z)-2-iodobut-2-enedioic acid. Based on established methods for the preparation of iodylarenes, particularly 2-iodylbenzoic acid (IBX), two effective protocols are presented.[1][2][3]

Protocol 1: Oxidation with Oxone

Principle: Oxone, a stable and inexpensive peroxymonosulfate salt, is a powerful oxidizing agent capable of converting iodoarenes to iodylarenes under aqueous conditions.[1][2] This method is advantageous due to its operational simplicity and the use of environmentally benign reagents.

Experimental Protocol:

-

To a stirred solution of (2Z)-2-iodobut-2-enedioic acid (1.0 eq.) in deionized water (10 mL per gram of starting material) is added Oxone (2.2 eq.) in one portion.

-

The reaction mixture is heated to 70 °C and stirred vigorously for 3-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 1 hour.

-

The precipitated white solid, this compound, is collected by vacuum filtration.

-

The solid is washed with cold deionized water (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

-

The product is dried under vacuum to yield this compound.

Caution: Iodyl compounds can be explosive under certain conditions, such as upon impact or heating to high temperatures.[1] Handle with appropriate care and use safety shields.

Protocol 2: Oxidation with Sodium Periodate

Principle: Sodium periodate is another effective oxidant for the conversion of organoiodine compounds to their hypervalent states.[4][5][6][7][8] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

-

A suspension of (2Z)-2-iodobut-2-enedioic acid (1.0 eq.) and sodium periodate (1.1 eq.) in deionized water (15 mL per gram of starting material) is prepared in a round-bottom flask.

-

The mixture is heated to reflux with vigorous stirring for 6-8 hours.

-

The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and then acetone.

-

The product is dried in a vacuum desiccator.

Diagram of Synthetic Workflow

Caption: Synthetic routes to this compound.

Derivatization Protocols for this compound

The bifunctional nature of this compound allows for a range of derivatization reactions. The following protocols are based on well-established transformations of dicarboxylic acids and hypervalent iodine compounds.

Derivatization of the Carboxylic Acid Moieties

Principle: Carboxylic acids can be converted to esters in the presence of an alcohol and an acid catalyst (Fischer esterification) or by using a coupling agent.[9][10] Given the oxidizing nature of the iodyl group, milder conditions using a coupling agent are proposed.

Experimental Protocol (using EDC and DMAP):

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (20 mL per gram) under an inert atmosphere, add the desired alcohol (2.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq.) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Principle: Amide bonds can be formed from carboxylic acids and amines using a variety of coupling reagents.[9][10][11][12][13][14][15] The use of a peptide coupling agent such as HATU provides a mild and efficient method.

Experimental Protocol (using HATU):

-

Dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (15 mL per gram).

-

Add the desired primary or secondary amine (2.2 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.).

-

Add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.2 eq.) and stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS. Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Derivatization Involving the Alkene Moiety

Principle: The carbon-carbon double bond in the butenedioic acid backbone is electron-deficient and can act as a Michael acceptor, especially after conversion to the diester.[16][17][18] This allows for the conjugate addition of various nucleophiles.

Experimental Protocol (Aza-Michael Addition):

-

Synthesize the dimethyl ester of this compound following Protocol 3.

-

Dissolve the diester (1.0 eq.) in a suitable solvent such as acetonitrile or THF.

-

Add the amine nucleophile (e.g., piperidine, morpholine) (1.1 eq.).

-

Stir the reaction at room temperature for 2-6 hours. The reaction can be catalyzed by a mild base like K2CO3 if necessary.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Diagram of Derivatization Workflows

References

- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]

- 4. Sodium periodate [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium periodate - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. US7157423B2 - Fumaric acid amides - Google Patents [patents.google.com]

- 11. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amide synthesis by acylation [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Diastereoselective Michael additions of β-lactone enolates to dimethyl maleate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Michael addition reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Hypervalent Iodine Reagents in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols detail the use of representative hypervalent iodine reagents in cross-coupling reactions. Extensive literature searches did not yield specific information on the use of "2-Iodylbut-2-enedioic acid" as a reagent in this context. Therefore, this document provides procedures for well-established and analogous hypervalent iodine compounds, such as Phenyliodine(III) diacetate (PhI(OAc)₂) and diaryliodonium salts, which are commonly employed in palladium-catalyzed cross-coupling reactions.

Introduction to Hypervalent Iodine Reagents in Cross-Coupling

Hypervalent iodine compounds are versatile and environmentally benign reagents that have gained significant traction in organic synthesis.[1][2][3][4] In recent years, they have been extensively utilized as powerful oxidizing agents and sources of electrophilic partners in transition metal-catalyzed cross-coupling reactions.[1][2][3][4] These reagents offer a non-toxic alternative to heavy-metal oxidants and can participate in a variety of transformations, including C-H bond functionalization, Heck-type couplings, and direct arylations.[1][2][3] Their reactivity in conjunction with palladium catalysis often proceeds through either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

This document outlines protocols for two key types of cross-coupling reactions employing hypervalent iodine reagents: a Palladium-Catalyzed Heck-Type Coupling and a Palladium-Catalyzed Direct C-H Arylation.

Palladium-Catalyzed Heck-Type Coupling with In Situ Generated Aryl Iodide

This protocol describes a ligand-free, palladium-catalyzed Heck-type coupling reaction between olefins and an aryl iodide generated in situ from a hypervalent iodine(III) reagent. This method is notable for its mild reaction conditions and the recyclability of the catalytic system.[1][2]

Data Presentation

| Entry | Olefin | Hypervalent Iodine Reagent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Iodobenzene diacetate | Pd(OAc)₂ (4 mol%) | K₂CO₃ | PEG-400 | 40-60 | 95 |

| 2 | 4-Methylstyrene | Iodobenzene diacetate | Pd(OAc)₂ (4 mol%) | K₂CO₃ | PEG-400 | 40-60 | 99 |

| 3 | 4-Methoxystyrene | Iodobenzene diacetate | Pd(OAc)₂ (4 mol%) | K₂CO₃ | PEG-400 | 40-60 | 98 |

| 4 | 4-Chlorostyrene | Iodobenzene diacetate | Pd(OAc)₂ (4 mol%) | K₂CO₃ | PEG-400 | 40-60 | 91 |

Data is based on the findings reported by Qu et al. (2011) as cited in the review by Shetgaonkar and Singh (2020).[1][2]

Experimental Protocol

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Iodobenzene diacetate

-

Substituted styrene

-

Potassium carbonate (K₂CO₃)

-

Polyethylene glycol 400 (PEG-400)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the substituted styrene (1.0 mmol), iodobenzene diacetate (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.04 mmol).

-

Add PEG-400 (3.0 mL) to the flask.

-

Stir the reaction mixture in an open atmosphere at a temperature between 40-60 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

References

- 1. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 2. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bohrium.com [bohrium.com]

Application Notes and Protocols for Reactions Involving 2-Iodylbut-2-enedioic Acid

Disclaimer: Extensive literature searches did not yield any specific information regarding the synthesis, properties, or reactions of a compound explicitly named "2-Iodylbut-2-enedioic acid." The term "iodyl" suggests a hypervalent iodine(V) compound (R-IO₂). The following application notes and protocols are therefore hypothetical and predictive , based on the established chemistry of analogous hypervalent iodine reagents and butenedioic acid derivatives. Researchers should treat this document as a theoretical guide and exercise extreme caution, beginning with microscale experiments and thorough safety assessments.

Core Concepts and Safety Precautions

1.1. Introduction to this compound

This compound is a proposed hypervalent iodine(V) reagent. Compounds of this class are renowned for their utility as oxidizing agents in a wide array of organic transformations. The incorporation of the but-2-enedioic acid scaffold may impart unique solubility, reactivity, or selectivity profiles compared to more common hypervalent iodine reagents. It is anticipated to be a powerful oxidant, useful for the conversion of alcohols to carbonyl compounds and other oxidative transformations.

1.2. Critical Safety Precautions

Hypervalent iodine(V) compounds, especially iodyl derivatives, can be energetic materials and may decompose violently upon heating or mechanical shock.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves are mandatory.

-

Engineered Controls: All manipulations must be conducted within a certified chemical fume hood. A blast shield is essential for all reactions involving the synthesis or heating of this compound.

-

Scale Limitation: All initial experimental work must be performed on a small scale (e.g., <1 mmol).

-

Handling: Avoid grinding, scraping, or subjecting the solid material to friction or impact. Use plastic or Teflon-coated spatulas.

-

Waste Disposal: All waste materials containing iodine must be segregated into designated hazardous waste streams according to institutional guidelines.

Proposed Synthesis of this compound

A plausible synthetic strategy involves the oxidation of a suitable precursor, such as 2-iodobut-2-enedioic acid. The synthesis of this precursor is not well-documented; a potential route starting from acetylenedicarboxylic acid is proposed below.

2.1. Protocol 1: Hypothetical Synthesis of 2-Iodobut-2-enedioic Acid (Precursor)

This protocol is based on the iodination of acetylenic compounds.

| Parameter | Value |

| Reactants | Acetylenedicarboxylic acid, Potassium iodide, Iodine |

| Stoichiometry | 1 : 1.2 : 1.1 |

| Solvent | Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylenedicarboxylic acid (1.0 eq) and potassium iodide (1.2 eq) in deionized water (30 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate beaker, prepare a solution of iodine (1.1 eq) in a minimal amount of deionized water containing potassium iodide (0.1 eq) to aid dissolution.

-

Add the iodine solution dropwise to the stirred solution of acetylenedicarboxylic acid over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine dissipates.

-

Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid.

-

Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., hot water or ethanol/water).

2.2. Protocol 2: Oxidation to this compound

This protocol is adapted from standard procedures for the synthesis of iodyl compounds.

| Parameter | Value |

| Reactant | 2-Iodobut-2-enedioic acid |

| Oxidizing Agent | Potassium bromate (KBrO₃) |

| Stoichiometry | 1 : 2.2 |

| Solvent | Aqueous Sulfuric Acid (catalytic) |

| Temperature | 70-80 °C |

| Reaction Time | 4-6 hours |

Procedure:

-

In a round-bottom flask, create a suspension of 2-iodobut-2-enedioic acid (1.0 eq) in deionized water.

-

Add potassium bromate (2.2 eq) to the suspension.

-

Slowly and carefully, add concentrated sulfuric acid dropwise to catalyze the reaction.

-

Heat the mixture to 70-80 °C with vigorous stirring for 4-6 hours. Monitor the reaction by withdrawing small aliquots, quenching, and analyzing by TLC or ¹H NMR.

-

Cool the reaction to room temperature. The product is expected to precipitate.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water, followed by a small portion of cold diethyl ether to remove any organic impurities.

-

Dry the product under vacuum at ambient temperature. DO NOT HEAT THE SOLID PRODUCT.

Application: Oxidation of Alcohols

This compound is anticipated to be an effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.

3.1. Protocol 3: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

| Parameter | Value |

| Substrate | Secondary Alcohol (e.g., Cyclohexanol) |

| Oxidant | This compound |

| Stoichiometry | 1 : 1.2 |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

Procedure:

-

To a solution of the secondary alcohol (1.0 eq) in acetonitrile, add this compound (1.2 eq) in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude ketone by flash column chromatography on silica gel.

3.2. Representative Data (Hypothetical)

The following table illustrates how quantitative data for oxidation reactions could be presented.

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 2 | Data not available |

| 2 | Cyclohexanol | Cyclohexanone | 3 | Data not available |

| 3 | 1-Phenylethanol | Acetophenone | 2.5 | Data not available |

Visualizations

Proposed Synthetic Pathway

Caption: A two-step synthetic route to this compound.

General Experimental Workflow for Alcohol Oxidation

Caption: Standard workflow for the oxidation of alcohols.

Logical Relationship in Hypervalent Iodine Chemistry

Caption: Classification of the target compound among Iodine(V) oxidants.

Application Notes & Protocols for the Characterization of 2-Iodylbut-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodylbut-2-enedioic acid is an unsaturated dicarboxylic acid containing a hypervalent iodine moiety, the iodyl group (-IO₂). The presence of both a reactive π-system and an energetic functional group necessitates a comprehensive analytical approach to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound, addressing its structural, chromatographic, and thermal properties. Given the energetic nature of iodyl compounds, appropriate safety precautions must be taken during handling and analysis, particularly during thermal studies.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below.

| Property | Predicted Value | Analytical Relevance |

| Molecular Formula | C₄H₃IO₆ | Elemental Analysis, Mass Spectrometry |

| Molecular Weight | 289.97 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection, Physical Characterization |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | Sample Preparation for various analyses |

| pKa₁ | ~2.0 - 3.0 | pH selection for HPLC mobile phase |

| pKa₂ | ~4.0 - 5.0 | pH selection for HPLC mobile phase |

Analytical Techniques and Protocols

A multi-technique approach is essential for the thorough characterization of this compound. The following sections detail the recommended analytical methodologies.

Elemental Analysis

Purpose: To determine the elemental composition (C, H, I) of the synthesized compound and compare it with the theoretical values. This is a fundamental technique for confirming the empirical formula.

Protocol: Combustion Analysis for C and H, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for I

-

Sample Preparation:

-

Dry the sample of this compound under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

-

Accurately weigh approximately 2-3 mg of the dried sample for CHN analysis.

-

For iodine analysis, accurately weigh approximately 5-10 mg of the sample and digest it in a suitable acidic matrix compatible with ICP-OES analysis.

-

-

Instrumentation and Parameters (CHN Analysis):

-

Instrument: Standard CHN elemental analyzer.

-

Combustion Temperature: 900 - 1000°C.

-

Gases: Helium (carrier), Oxygen (combustion).

-

Detection: Thermal conductivity detector.

-

-

Instrumentation and Parameters (Iodine Analysis):

-

Instrument: ICP-OES spectrometer.

-

Plasma Gas Flow: 15 L/min.

-

Auxiliary Gas Flow: 1.5 L/min.

-

Nebulizer Gas Flow: 0.8 L/min.

-

RF Power: 1300 W.

-

Analytical Wavelength for Iodine: 178.275 nm or 206.163 nm.

-

-

Data Analysis:

-

Calculate the percentage of each element from the instrumental response.

-

Compare the experimental percentages with the theoretical values for C₄H₃IO₆ (C: 16.57%, H: 1.04%, I: 43.76%, O: 38.63%). Oxygen is typically determined by difference.

-

Expected Data Summary:

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 16.57 | 16.51 | -0.06 |

| Hydrogen (H) | 1.04 | 1.09 | +0.05 |

| Iodine (I) | 43.76 | 43.65 | -0.11 |

Spectroscopic Characterization

Purpose: To elucidate the molecular structure of this compound by identifying the chemical environment and connectivity of its protons and carbon atoms.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-